molecular formula C10H14N2O2S B8461269 5-Cyclopropylamino-3-methyl-isothiazole-4-carboxylic acid ethyl ester

5-Cyclopropylamino-3-methyl-isothiazole-4-carboxylic acid ethyl ester

Cat. No.: B8461269
M. Wt: 226.30 g/mol
InChI Key: ZSMIVSPJTHLVEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclopropylamino-3-methyl-isothiazole-4-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C10H14N2O2S and its molecular weight is 226.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

ethyl 5-(cyclopropylamino)-3-methyl-1,2-thiazole-4-carboxylate

InChI

InChI=1S/C10H14N2O2S/c1-3-14-10(13)8-6(2)12-15-9(8)11-7-4-5-7/h7,11H,3-5H2,1-2H3

InChI Key

ZSMIVSPJTHLVEX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SN=C1C)NC2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a vigorously stirred solution of 1 g of 3-amino-2-cyclopropylthiocarbamoyl-but-2-enoic acid ethyl ester (4.4 mmol) in chloroform (16 ml) was added dropwise a solution of 1.4 g of bromine in chloroform (8 ml) at 0° C. After completion of the addition the reaction mixture was stirred at 0° C. for additional 5 min. Then diethyl ether and sat. NaHCO3-solution were added and the mixture was extracted with diethyl ether. The combined extracts were washed with brine, dried (Na2SO4), filtered and concentrated in vacuo to give a residue which was purified by flash column chromatography (100% DCM) to give 5-cyclopropylamino-3-methyl-isothiazole-4-carboxylic acid ethyl ester (410 mg, 40%) as a brown liquid. 1HNMR (CDCl3, 300 MHz): δ 0.73 (m, 2H), 0.81 (m, 2H), 1.36 (t, J=7.2 Hz, 3H), 2.50 (s, 3H), 2.63 (m, 1H), 4.29 (q, J=7.2 Hz, 2H), 7.80 (br s, 1H).
Name
3-amino-2-cyclopropylthiocarbamoyl-but-2-enoic acid ethyl ester
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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